molecular formula C10H21Br B143664 1-Bromo-7-methylnonane CAS No. 136539-81-6

1-Bromo-7-methylnonane

Cat. No. B143664
M. Wt: 221.18 g/mol
InChI Key: ZJNLJOBGZKLZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-7-methylnonane is an organic compound with the molecular formula C10H21Br . It has an average mass of 221.178 Da and a monoisotopic mass of 220.082657 Da .


Synthesis Analysis

The synthesis of 1-Bromo-7-methylnonane can be achieved through various methods . One of the methods involves the reaction with carbon tetrabromide and triphenylphosphine in dichloromethane at 0 degrees .


Molecular Structure Analysis

The molecular structure of 1-Bromo-7-methylnonane consists of a chain of 10 carbon atoms, with a bromine atom attached to one of the carbon atoms and a methyl group attached to the seventh carbon atom .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • 1-Bromo-7-methylnonane and related compounds are used in the synthesis of various chemical structures. For instance, it's involved in reactions leading to different cycloalkylhalogenides, indicating its role in complex chemical syntheses (Seyferth & Lambert, 1975).
    • It is also used in the synthesis of novel compounds like 7-bromo-1,7-dimethyl-2-methylenebicyclo[4.1.0]heptane, which demonstrates its utility in creating new chemical entities (Alber & Szeimies, 1994).
  • Physical Properties Analysis :

    • Research into the vibrational analysis of alkyl bromides, including compounds similar to 1-Bromo-7-methylnonane, has been conducted to understand their molecular structure and behavior (Crowder & Jalilian, 1978).
    • Studies on the dissociation channels of related bromo-alkanes provide insights into their reaction dynamics and stability (Miller et al., 2005).
  • Material Science and Engineering Applications :

    • The compound and its derivatives are useful in material science, for instance, in the synthesis of liquid crystalline dendrimeric polymers, indicating its potential applications in advanced materials (Percec & Kawasumi, 1992).

properties

IUPAC Name

1-bromo-7-methylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21Br/c1-3-10(2)8-6-4-5-7-9-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNLJOBGZKLZQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556250
Record name 1-Bromo-7-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-7-methylnonane

CAS RN

136539-81-6
Record name 1-Bromo-7-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-7-methylnonane
Reactant of Route 2
Reactant of Route 2
1-Bromo-7-methylnonane
Reactant of Route 3
Reactant of Route 3
1-Bromo-7-methylnonane
Reactant of Route 4
Reactant of Route 4
1-Bromo-7-methylnonane
Reactant of Route 5
Reactant of Route 5
1-Bromo-7-methylnonane
Reactant of Route 6
Reactant of Route 6
1-Bromo-7-methylnonane

Citations

For This Compound
1
Citations
T Řezanka, K Sigler - 2006 - Wiley Online Library
… (S)-1-Bromo-7-methylnonane (22): The yield of 22 was 67 mg with bp 101–104 C (18 Torr). [α] D 24 = +4.31 (c = 0.09, CHCl 3 ). IR (film): equation image max = 2930 (s), 2855 (s), 1465 (…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.